DPDPE trifluoroacetate is a synthetic enkephalin peptide that acts as an agonist for delta-1-opioid receptors. This compound is significant due to its high selectivity for delta-opioid receptors compared to mu- and kappa-opioid receptors, making it a valuable tool in pharmacological research. DPDPE trifluoroacetate is utilized extensively in neuroscience and pain research to understand the mechanisms of pain modulation and neuroprotection .
DPDPE trifluoroacetate is classified as a peptide and is derived from the enkephalin family of peptides, which are known for their role in pain regulation. The compound's structure includes specific amino acids that confer its biological activity, particularly its affinity for delta-opioid receptors .
The synthesis of DPDPE trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptide chains on a solid support, facilitating subsequent cyclization and disulfide bond formation. The process can be summarized as follows:
Industrial production often employs automated SPPS systems, which streamline the process and improve yield efficiency.
The molecular formula of DPDPE trifluoroacetate is with a molecular weight of approximately 605.79 g/mol. The structure features a cyclic arrangement due to the disulfide bridge, which is essential for its biological function.
DPDPE trifluoroacetate primarily undergoes reactions characteristic of peptides, including:
These reactions are critical for modifying the compound's structure to enhance its biological activity.
DPDPE trifluoroacetate exerts its effects by selectively binding to delta-1-opioid receptors. Upon binding, it activates these receptors, initiating a series of intracellular signaling pathways that lead to analgesic effects. The specificity for delta-opioid receptors over others (mu and kappa) allows for targeted therapeutic applications without the side effects commonly associated with broader opioid receptor activation .
Relevant data indicate that DPDPE trifluoroacetate maintains its activity under physiological conditions, making it suitable for in vivo studies .
DPDPE trifluoroacetate has several significant applications in scientific research:
The quest for analgesics devoid of mu-opioid receptor (MOR)-mediated side effects (respiratory depression, addiction) propelled DOR-targeted drug discovery. Early non-selective opioids (morphine, enkephalins) activated DOR but lacked subtype specificity, limiting mechanistic studies [3]. The 1980s marked a turning point with the characterization of endogenous enkephalins and the subsequent design of first-generation synthetic DOR agonists like DSLET and DTLET. However, these peptides suffered from:
DPDPE ([D-Pen²,D-Pen⁵]-Enkephalin) emerged in this landscape as a second-generation agonist, addressing these limitations through rational cyclic peptide design. Its disulfide bridge conferred enzymatic resistance, while its constrained structure enhanced DOR selectivity by 100-fold over earlier ligands [1] [10]. This selectivity established DPDPE as the standard pharmacological tool for probing DOR physiology, including pain modulation, emotional behavior, and neuroprotection [7] [10].
Table 1: Evolution of Key DOR-Selective Ligands
| Ligand Generation | Representative Compounds | DOR Selectivity (vs. MOR) | Key Limitations |
|---|---|---|---|
| First-Generation | DSLET, DTLET, SNC80 | 10-50 fold | Low metabolic stability, convulsant effects |
| Second-Generation | DPDPE, DELTORPHIN-I | >90 fold | Reduced CNS penetration (peptides) |
| Third-Generation | KSK-103 (MOR/DOR bifunctional), C6-Quino (bitopic) | Variable | Complex synthesis, pharmacokinetic challenges |
DPDPE’s selectivity arises from its unique structural features:
In vitro and in vivo studies consistently validate DPDPE’s DOR specificity:
Table 2: DPDPE Binding and Functional Activity at Opioid Receptors
| Receptor | Binding Kᵢ (nM) | Functional Assay | EC₅₀/IC₅₀ (nM) | Selectivity (vs. MOR) |
|---|---|---|---|---|
| δ (DOR) | 0.12 - 13.2 | [³⁵S]GTPγS binding (agonism) | 0.12 - 13.2 | >90-fold |
| μ (MOR) | 438 | cAMP inhibition (agonism) | 1.6 | Reference |
| κ (KOR) | >1000 | [³⁵S]GTPγS binding (agonism) | Inactive | >1000-fold |
DPDPE analogs further illuminate SAR: Replacing the disulfide with m-xylene bridges (e.g., compound 7b) increases MOR affinity but reduces DOR selectivity, confirming the disulfide’s role in DOR specificity [1].
The trifluoroacetate (TFA) salt form of DPDPE is essential for reproducible biomedical research due to its impact on physicochemical properties:
Table 3: Impact of Trifluoroacetate Salt on DPDPE Properties
| Property | DPDPE Free Base | DPDPE Trifluoroacetate (TFA) | Experimental Advantage |
|---|---|---|---|
| Solubility in Water | Low (<1 mg/mL) | High (10 mg/mL) | Enables precise dosing in cellular assays |
| Storage Stability | Moderate (degradation >6 mo) | High (stable >1 year at -20°C) | Consistent bioactivity across experiments |
| Chromatographic Purity | Variable (85-90%) | ≥95% (RP-HPLC) | Reduces artifacts in receptor pharmacology |
This salt form ensures experimental reproducibility across diverse applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: